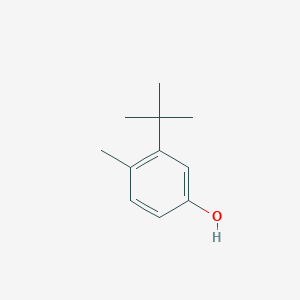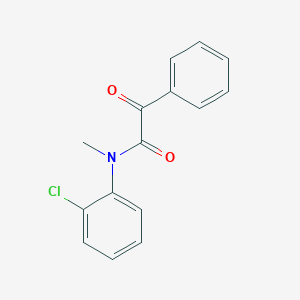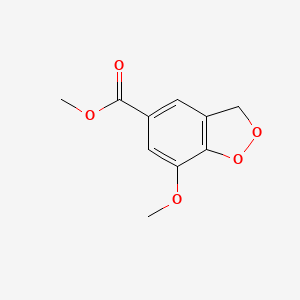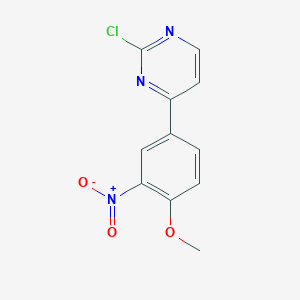
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chloro group at position 2, a methoxy group at position 4, and a nitro group at position 3 on the phenyl ring attached to position 4 of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 4-methoxy-3-nitroaniline.
Coupling Reaction: The key step involves a coupling reaction between 2-chloropyrimidine and 4-methoxy-3-nitroaniline. This reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at position 2 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents at position 2.
Reduction: Formation of 2-Chloro-4-(4-methoxy-3-aminophenyl)pyrimidine.
Oxidation: Formation of 2-Chloro-4-(4-hydroxy-3-nitrophenyl)pyrimidine.
Scientific Research Applications
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and cancer progression. The presence of the nitro group can also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-nitrophenyl)pyrimidine: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(4-Methoxy-3-nitrophenyl)pyrimidine: Lacks the chloro group, which may influence its chemical properties and applications.
2-Chloro-4-(4-methoxyphenyl)pyrimidine: Lacks the nitro group, which can alter its biological activity and reactivity.
Uniqueness
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine is unique due to the combination of the chloro, methoxy, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H8ClN3O3 |
|---|---|
Molecular Weight |
265.65 g/mol |
IUPAC Name |
2-chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine |
InChI |
InChI=1S/C11H8ClN3O3/c1-18-10-3-2-7(6-9(10)15(16)17)8-4-5-13-11(12)14-8/h2-6H,1H3 |
InChI Key |
DMXNORCHBJDSNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



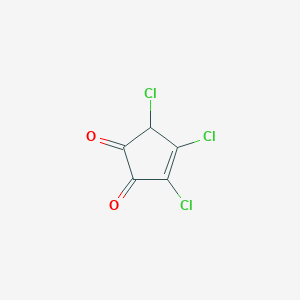
![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)


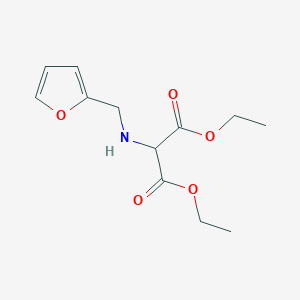


![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)
![N-(2-bromo-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128123.png)
